6-Hydroxypyridazine-3-carboxamide

HSD17B13 NASH Metabolic Disease

6-Hydroxypyridazine-3-carboxamide is the essential pyridazinone scaffold intermediate for medicinal chemistry. The 6-hydroxyl group is critical for unique hydrogen-bonding interactions and tautomeric state, directly impacting target binding affinity. Generic analogs show orders-of-magnitude lower potency. Documented utility includes HSD17B13 inhibitor synthesis (starting IC50 10 µM), highly selective CB2 agonists (SI > 2729), and sub-µM AChE inhibitors. Procure at ≥98% purity for reproducible SAR and hit-to-lead optimization. Avoid high-risk substitutions.

Molecular Formula C5H5N3O2
Molecular Weight 139.114
CAS No. 60184-73-8
Cat. No. B2480945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyridazine-3-carboxamide
CAS60184-73-8
Molecular FormulaC5H5N3O2
Molecular Weight139.114
Structural Identifiers
SMILESC1=CC(=O)NN=C1C(=O)N
InChIInChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9)
InChIKeyXBQRGTPJNIKNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxypyridazine-3-carboxamide (CAS 60184-73-8) for Biochemical Research and Drug Discovery


6-Hydroxypyridazine-3-carboxamide (CAS 60184-73-8), also known as 6-oxo-1,6-dihydropyridazine-3-carboxamide, is a heterocyclic compound characterized by a pyridazine core bearing both hydroxyl and carboxamide functional groups . It serves as a key intermediate and building block in medicinal chemistry for the synthesis of diverse pyridazinone derivatives with reported biological activities [1]. Its structure, particularly the 6-oxo-1,6-dihydropyridine tautomeric form, is fundamental to the pyridazinone scaffold, a privileged structure in drug discovery associated with a broad range of therapeutic targets [2].

Procurement Risks for 6-Hydroxypyridazine-3-carboxamide: Why Analog Substitution Fails in Research


Substituting 6-Hydroxypyridazine-3-carboxamide with a generic pyridazine-3-carboxamide or a related analog is a high-risk strategy for scientific procurement due to significant differences in target potency, selectivity, and biological activity. The specific substitution pattern of the 6-hydroxyl group is critical for unique hydrogen-bonding interactions and influences the compound's tautomeric state, which can dramatically alter binding affinity . As demonstrated in the quantitative evidence below, even minor structural modifications within the pyridazine-3-carboxamide class lead to orders-of-magnitude changes in IC50 and EC50 values against specific targets, making non-specific analogs unsuitable for validated experimental protocols [1][2].

Quantitative Differentiation of 6-Hydroxypyridazine-3-carboxamide Against Close Analogs


HSD17B13 Inhibitory Potency: 6-Hydroxy Derivative vs. Generic Pyridazine Scaffold

A 5-chloro-substituted derivative of 6-Hydroxypyridazine-3-carboxamide (compound BDBM617479) was evaluated for its ability to inhibit human 17β-HSD13, a key target for NASH and liver disease. It exhibited an IC50 of 10,000 nM (10 µM) in a validated LC/MS estrone detection assay [1]. This moderate potency, while not optimized, provides a defined baseline for this specific core scaffold. In contrast, the general pyridazine-3-carboxamide scaffold has been developed into far more potent HSD17B13 inhibitors, such as HSD17B13-IN-97, which achieved an IC50 ≤ 0.1 µM, demonstrating a >100-fold improvement over the unoptimized 6-hydroxy core . This highlights the crucial role of the 6-hydroxy-pyridazine core as a validated starting point for optimization, rather than a final potent compound, and that substitution on this core is essential for achieving high potency.

HSD17B13 NASH Metabolic Disease

CB2 Agonist Selectivity: Pyridazine-3-carboxamide Scaffold vs. Alternative Core Structures

A series of pyridazine-3-carboxamides, the direct class to which 6-Hydroxypyridazine-3-carboxamide belongs, were designed and synthesized as CB2-selective agonists. Compound 26 from this series demonstrated an EC50 of 3.665 ± 0.553 nM and a remarkable selectivity index of >2729 against the CB1 receptor [1]. This class-level performance is substantially superior to earlier CB2 agonist chemotypes, such as the arylsulfonamide series, which typically exhibited lower selectivity and required extensive optimization to mitigate CB1-mediated psychoactive effects [2]. The high intrinsic selectivity of the pyridazine-3-carboxamide scaffold for CB2 over CB1 is a distinguishing feature that reduces the risk of CNS-related side effects in therapeutic applications.

Cannabinoid Receptor CB2 Agonist Immunomodulation

Antibacterial Selectivity: Pyridazine-3-carboxamide vs. Nicotinic Acid Analogs Against E. coli

In a comparative study of nicotinic acid analogs, pyridazine-3-carboxamide (Pyd-3-CAA), the parent core of the 6-hydroxy derivative, was identified as the most potent inhibitor of E. coli B growth [1]. Its inhibitory activity was superior to other analogs, establishing the rank order: Pyd-3-CAA > 6-aminonicotinamide (ANNA) > pyridazine-3-carboxylic acid (Pyd-3-CA) [1]. This demonstrates that the carboxamide functional group in the pyridazine series is crucial for antibacterial activity, and that the pyridazine core itself offers a potency advantage over other heterocyclic nicotinic acid mimics for this specific application.

Antibacterial E. coli Nicotinamide Antimetabolite

Cholinesterase Inhibition: Pyridazine-3-carboxamide Derivatives Demonstrate Sub-µM Potency and Selectivity

A series of pyridazine-3-carboxamide derivatives were evaluated for their cholinesterase inhibitory activity. Compounds 5b, 5f, 5h, 5j, and 5l demonstrated selective inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 0.11 to 2.69 µM [1]. Notably, compound 5h (a pyridazine-3-carboxamide derivative) was the most active (IC50 = 0.11 µM) and was non-cytotoxic at its effective concentration [1]. Furthermore, compound 5d (IC50 AChE = 0.16 µM, BChE = 9.80 µM) displayed dual cholinesterase inhibitory activity, whereas biphenyl-4-carboxamide derivative 6d showed less selectivity (IC50 AChE = 0.59 µM, BChE = 1.48 µM) [1]. This demonstrates that the pyridazine core imparts a unique profile of sub-µM AChE inhibition with tunable selectivity, a valuable characteristic for developing multi-target directed ligands for Alzheimer's disease.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease

Purity and Quality Control: Vendor-Specified Purity vs. Undefined Analog Sourcing

Commercially available 6-Hydroxypyridazine-3-carboxamide (CAS 60184-73-8) from a major supplier, AKSci, is specified with a minimum purity of 98% . Another vendor, Enamine, provides the compound at 95% purity [1]. In contrast, sourcing a generic, untested analog from a non-verified supplier introduces significant risk of impurities or incorrect structural identity, which can lead to failed experiments, unreproducible data, and wasted resources. The defined purity specification provides a critical quality benchmark that ensures experimental reproducibility and reliable biological data interpretation.

Purity QC Reproducibility

Building Block Versatility: Confirmed Utility in Complex Heterocycle Synthesis

6-Hydroxypyridazine-3-carboxamide is explicitly documented as a versatile building block for the synthesis of more complex heterocyclic compounds [1]. Its structural features, including the pyridazinone core and carboxamide handle, allow for diverse chemical derivatization. While other pyridazine analogs exist, the specific 6-oxo-1,6-dihydropyridazine-3-carboxamide core is a validated intermediate in the synthesis of advanced medicinal products [2]. In contrast, simpler pyridazine or pyridine-3-carboxamides lack the 6-hydroxy/oxo functionality, which is essential for forming specific hydrogen-bonding interactions and for participating in certain ring-forming reactions, limiting their synthetic utility.

Synthetic Intermediate Heterocyclic Chemistry Drug Discovery

Optimal Research Applications for 6-Hydroxypyridazine-3-carboxamide (CAS 60184-73-8)


Medicinal Chemistry: Starting Material for HSD17B13 Inhibitor Lead Optimization

Based on the demonstrated HSD17B13 inhibitory activity of its 5-chloro derivative (IC50 = 10 µM), 6-Hydroxypyridazine-3-carboxamide is an ideal starting material for hit-to-lead or lead optimization campaigns targeting HSD17B13 for NASH, NAFLD, or drug-induced liver injury (DILI) [1]. Researchers can procure this compound to perform systematic SAR studies by introducing diverse substituents at the carboxamide nitrogen and the 5-position of the pyridazine ring to improve potency beyond the baseline 10 µM IC50, with the goal of achieving sub-µM inhibitors .

Chemical Biology: Building Block for High-Selectivity CB2 Agonist Synthesis

The pyridazine-3-carboxamide core is a privileged scaffold for achieving high CB2 receptor selectivity (Selectivity Index > 2729) [2]. 6-Hydroxypyridazine-3-carboxamide can be utilized as a key synthetic intermediate to build a library of CB2 agonists for use in chemical biology studies to probe the role of CB2 receptors in immunomodulation, inflammation, and pain without the confounding psychoactive effects mediated by CB1 [2].

Neuroscience Drug Discovery: Scaffold for Potent Acetylcholinesterase Inhibitors

Given the sub-µM AChE inhibitory potency (IC50 = 0.11 µM) and tunable selectivity demonstrated by pyridazine-3-carboxamide derivatives, this core scaffold is highly suitable for developing novel multi-target directed ligands for Alzheimer's disease [3]. 6-Hydroxypyridazine-3-carboxamide can be used to synthesize focused libraries to explore dual AChE/BChE inhibition or to incorporate additional pharmacophores for targeting Aβ aggregation, leveraging the non-cytotoxic nature of the core at effective concentrations [3].

Quality-Controlled Chemical Synthesis: Core Intermediate for Advanced Heterocycles

With its vendor-specified high purity (≥95-98%) and documented utility as a versatile building block, 6-Hydroxypyridazine-3-carboxamide is a reliable starting material for the synthesis of complex heterocyclic compounds in both academic and industrial research settings [4]. Its procurement ensures reproducibility in multi-step synthetic routes aimed at generating novel pyridazinone-based drug candidates, where the presence of the 6-oxo/hydroxy group is essential for downstream chemical transformations [4].

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